molecular formula C26H41NO34S4 B1262235 Sodium heparin

Sodium heparin

货号: B1262235
分子量: 1039.9 g/mol
InChI 键: ZFGMDIBRIDKWMY-PASTXAENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium heparin is a sodium salt of heparin, a naturally occurring glycosaminoglycan. It is widely used as an anticoagulant in medical settings to prevent and treat blood clots. Heparin was first discovered in 1916 and has since become an essential medication in various clinical applications, including surgeries and dialysis .

准备方法

Synthetic Routes and Reaction Conditions: Sodium heparin is typically derived from animal tissues, such as porcine intestinal mucosa. The preparation involves several steps:

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from animal tissues, followed by purification processes that ensure high product quality and environmental sustainability. Modern methods avoid the use of organic solvents, making the process more eco-friendly .

化学反应分析

Biosynthetic Sulfation Reactions

Heparin’s anticoagulant activity arises from enzymatic modifications during biosynthesis in mast cells. Critical reactions include:

  • N-Deacetylation : Catalyzed by N-deacetylase, converting N-acetylglucosamine to glucosamine.

  • Sulfotransferase Activity :

    • N-Sulfotransferase adds sulfate to glucosamine’s amine group.

    • O-Sulfotransferase sulfates hydroxyl groups at C3 and C6 positions.

  • Epimerization : C5-epimerase converts glucuronic acid to iduronic acid, enhancing conformational flexibility .

Structural Outcome :

EnzymeReaction SiteProduct
N-DeacetylaseGlcNAc → GlcNFree amine
N-SulfotransferaseGlcN → GlcNSO₃⁻N-sulfated glucosamine
3-O-SulfotransferaseGlcNSO₃⁻ → GlcNS3SCritical for antithrombin III binding

Depolymerization via Nitrous Acid Cleavage

Controlled depolymerization produces low-molecular-weight heparins (LMWHs). A representative reaction involves sodium nitrite (NaNO₂) under acidic conditions:

Reaction Conditions :

  • pH : 2.5 (adjusted with HCl)

  • Reagent : 0.055 M NaNO₂

  • Temperature : 20°C

  • Termination : pH neutralization with NaOH and ethanol precipitation .

Typical Outcomes :

ParameterOriginal HeparinPost-Depolymerization
USP Titer (IU/mg)160–17019–22
Avg. Molecular Weight15,000<6,000
APTT Titer (IU/mg)13–17010–13
Species >10,000 Da100%<1%

This method selectively cleaves glycosidic bonds at N-sulfated glucosamine residues, reducing anticoagulant activity while retaining anti-factor Xa potency .

Polyanionic Interaction with Cations

Heparin’s sulfate/carboxyl groups form stable complexes with cationic species:

Key Reactions :

  • Metal Cations :
    Heparin SO3+Ca2+Heparin Ca\text{Heparin SO}_3^-+\text{Ca}^{2+}\rightarrow \text{Heparin Ca} (used in anticoagulant assays) .

  • Organic Bases :

    • Cetylpyridinium chloride (CPC) precipitates heparin at pH 7–8.

    • Azure A metachromasia: Heparin shifts dye’s λ_max from 633 nm to 505 nm .

  • Protamine Neutralization :
    Heparin+ProtamineElectroneutral Complex\text{Heparin}+\text{Protamine}\rightarrow \text{Electroneutral Complex} (reverses anticoagulation) .

Charge Density Impact :

  • Oversulfated chondroitin sulfate (OSCS), a contaminant, mimics heparin’s charge density (4.2–4.5 sulfate groups/disaccharide) but activates kinin-kallikrein pathways, causing hypotension .

Enzymatic Degradation Pathways

Heparinases (I, II, III) cleave specific linkages:

Heparinase TypeCleavage SiteProduct
IGlcNS6S-IdoA2SΔUA2S-GlcNS6S
IIGlcNAc/NS6S-IdoA2S/GlcAHeterogeneous oligosaccharides
IIIGlcNAc/NS6S-GlcAΔUA-GlcNAc/NS6S

Analytical Utility :

  • Used in purity testing to identify OSCS contaminants via CE/NMR .

Stability Under Chemical Stress

  • Acidic Hydrolysis :

    • N-sulfate groups hydrolyze at pH < 4, reducing anticoagulant activity.

    • O-sulfates remain stable below pH 12 .

  • Oxidative Degradation :
    Nitrite-mediated depolymerization produces anhydromannose residues without chain scission .

科学研究应用

Anticoagulation Therapy

Sodium heparin is primarily used for the prevention and treatment of thromboembolic disorders, including:

  • Venous Thromboembolism (VTE) : Used to prevent deep vein thrombosis and pulmonary embolism, particularly in high-risk surgical patients .
  • Atrial Fibrillation : Administered to prevent embolic strokes in patients with atrial fibrillation .
  • Acute Coronary Syndrome : Utilized as an adjunct therapy in unstable angina and non-ST elevation myocardial infarction .

Surgical Applications

  • Cardiac Surgery : this compound is crucial during procedures such as coronary artery bypass grafting to prevent clot formation .
  • Dialysis : It is employed to maintain the patency of dialysis circuits by preventing clotting during renal replacement therapy .

Nebulized Heparin

Recent studies have explored the use of nebulized this compound in managing lung injuries, particularly in critically ill patients. It has shown potential benefits in reducing pulmonary coagulopathy associated with conditions like pneumonia and acute respiratory distress syndrome (ARDS) . However, results have been inconsistent regarding its efficacy and safety .

Heparin-Induced Hyponatremia

A notable case involved a 70-year-old woman receiving this compound therapy who developed significant hyponatremia during treatment for a pulmonary embolism. This case highlighted the electrolyte disturbances associated with this compound and emphasized the need for monitoring during therapy .

Efficacy in Nebulized Form

An individual patient data meta-analysis assessed nebulized this compound's effects on ventilated ICU patients. While it increased the number of ventilator-free days, the differences were not statistically significant, indicating a need for further research into optimal dosing and administration methods .

Data Tables

Application AreaSpecific Use CasesEvidence Level
Anticoagulation TherapyVTE prevention, atrial fibrillation managementHigh
Surgical ProceduresCardiac surgery, dialysis maintenanceHigh
Nebulized HeparinManagement of lung injuries (pneumonia, ARDS)Moderate
Adverse EffectsHyponatremia and hyperkalemia casesCase Reports

作用机制

Sodium heparin exerts its anticoagulant effects by binding to antithrombin III, a protein that inhibits thrombin and other coagulation factors. This binding accelerates the inactivation of these factors, preventing the formation of blood clots. The primary molecular targets are thrombin (factor IIa) and factor Xa .

相似化合物的比较

    Low-Molecular-Weight Heparin (LMWH): A derivative of heparin with a lower molecular weight, used for similar anticoagulant purposes.

    Heparan Sulfate: A related glycosaminoglycan with similar structure but different biological functions.

    Chondroitin Sulfate: Another glycosaminoglycan used in joint health supplements.

Uniqueness: Sodium heparin is unique due to its high anticoagulant activity and its ability to bind specifically to antithrombin III. Unlike low-molecular-weight heparin, this compound requires continuous monitoring and has a higher risk of bleeding .

属性

分子式

C26H41NO34S4

分子量

1039.9 g/mol

IUPAC 名称

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1

InChI 键

ZFGMDIBRIDKWMY-PASTXAENSA-N

手性 SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O

规范 SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O

同义词

alpha Heparin
alpha-Heparin
Heparin
Heparin Sodium
Heparin, Sodium
Heparin, Unfractionated
Heparinic Acid
Liquaemin
Sodium Heparin
Unfractionated Heparin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium heparin
Reactant of Route 2
Sodium heparin
Reactant of Route 3
Sodium heparin
Reactant of Route 4
Sodium heparin
Reactant of Route 5
Sodium heparin
Reactant of Route 6
Sodium heparin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。